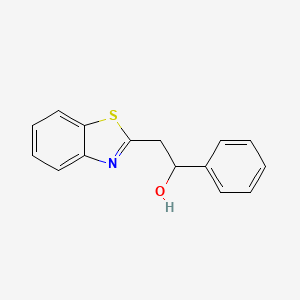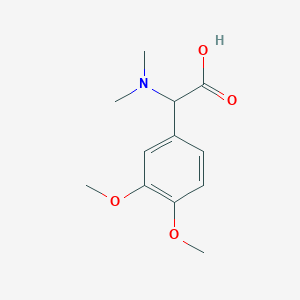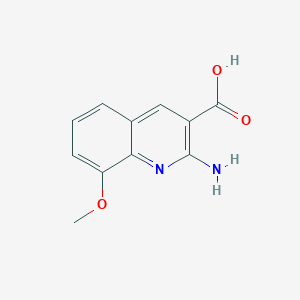![molecular formula C25H34FN3O6S B12112544 propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12112544.png)
propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rosuvastatin isopropyl ester is a derivative of rosuvastatin, a well-known statin used to lower cholesterol levels and reduce the risk of cardiovascular diseases. This compound is synthesized to enhance the pharmacokinetic properties of rosuvastatin, such as its solubility and bioavailability. Rosuvastatin itself is a potent inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rosuvastatin isopropyl ester typically involves the esterification of rosuvastatin with isopropyl alcohol. This reaction is catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The process can be summarized as follows:
Esterification Reaction: Rosuvastatin is reacted with isopropyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure ester.
Industrial Production Methods: Industrial production of rosuvastatin isopropyl ester follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of rosuvastatin and isopropyl alcohol are mixed in reactors with appropriate catalysts.
Continuous Monitoring: The reaction is continuously monitored for temperature, pressure, and pH to ensure optimal conditions.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control tests to ensure purity and efficacy.
化学反応の分析
Types of Reactions: Rosuvastatin isopropyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base to yield rosuvastatin and isopropyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the isopropyl moiety with other alkyl groups.
Common Reagents and Conditions:
Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed:
Hydrolysis: Rosuvastatin and isopropyl alcohol.
Oxidation: Oxidized derivatives of rosuvastatin isopropyl ester.
Substitution: Alkyl-substituted rosuvastatin esters.
科学的研究の応用
Rosuvastatin isopropyl ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular cholesterol metabolism and its potential as a cholesterol-lowering agent.
Medicine: Explored for its improved pharmacokinetic properties compared to rosuvastatin, potentially leading to better therapeutic outcomes.
Industry: Utilized in the development of advanced drug delivery systems to enhance the bioavailability of poorly soluble drugs.
作用機序
Rosuvastatin isopropyl ester exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, the compound reduces the synthesis of cholesterol in the liver, leading to lower blood cholesterol levels. The ester form enhances the solubility and absorption of rosuvastatin, making it more effective in reaching its target sites.
類似化合物との比較
Atorvastatin: Another potent statin with similar cholesterol-lowering effects.
Simvastatin: A statin used to control hypercholesterolemia and prevent cardiovascular diseases.
Pravastatin: Known for its hydrophilic nature and lower risk of drug interactions.
Uniqueness of Rosuvastatin Isopropyl Ester: Rosuvastatin isopropyl ester stands out due to its enhanced solubility and bioavailability compared to other statins. This makes it a promising candidate for improving therapeutic outcomes in patients with high cholesterol levels.
特性
分子式 |
C25H34FN3O6S |
|---|---|
分子量 |
523.6 g/mol |
IUPAC名 |
propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H34FN3O6S/c1-15(2)23-21(12-11-19(30)13-20(31)14-22(32)35-16(3)4)24(17-7-9-18(26)10-8-17)28-25(27-23)29(5)36(6,33)34/h7-12,15-16,19-20,30-31H,13-14H2,1-6H3/b12-11+ |
InChIキー |
XQQGYTSGPBPAQW-VAWYXSNFSA-N |
異性体SMILES |
CC(C)C1=NC(=NC(=C1/C=C/C(CC(CC(=O)OC(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
正規SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


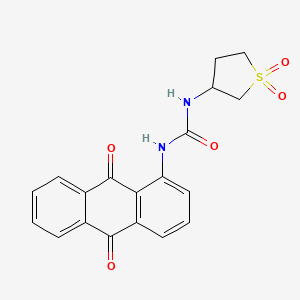
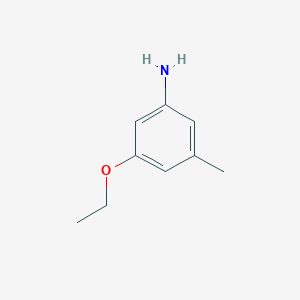
![2-[4-(propan-2-yl)phenoxy]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12112479.png)
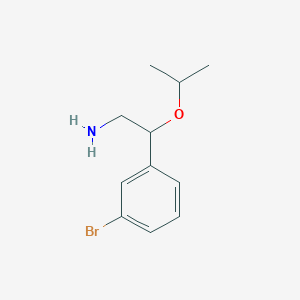
![4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B12112486.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12112490.png)



![1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B12112519.png)
